

An In-depth Technical Guide to 2,4,4-Trimethyl-3-oxopentanoyl-CoA

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Compound of Interest

Compound Name: 2,4,4-Trimethyl-3-oxopentanoyl-CoA

Cat. No.: B15546779

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Disclaimer: Publicly available scientific literature and databases contain limited direct experimental data on **2,4,4-Trimethyl-3-oxopentanoyl-CoA**. This guide, therefore, presents a detailed analysis based on the known properties of its constituent parts—the 2,4,4-trimethyl-3-oxopentanoyl group and Coenzyme A (CoA)—and established principles of biochemistry and metabolic analysis. The proposed pathways and experimental protocols are hypothetical and intended to serve as a framework for future research.

Molecular Structure and Physicochemical Properties

2,4,4-Trimethyl-3-oxopentanoyl-CoA is a thioester derivative of Coenzyme A. The acyl group, 2,4,4-trimethyl-3-oxopentanoate, is a branched-chain beta-keto acid. The structure consists of a pivaloyl group attached to a carbon that also bears a methyl group and a carboxyl group. This carboxyl group is linked to the thiol group of Coenzyme A, forming a high-energy thioester bond. Coenzyme A itself is a complex molecule composed of β -mercaptoethylamine, pantothenic acid (Vitamin B5), and adenosine 3',5'-diphosphate.^{[1][2]}

1.1. Inferred Physicochemical Properties

Quantitative data for **2,4,4-Trimethyl-3-oxopentanoyl-CoA** is not readily available. However, the properties of the parent carboxylic acid, 2,4,4-trimethyl-3-oxopentanoic acid, can serve as a proxy for the acyl portion of the molecule.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₃	[3][4]
Molecular Weight	158.19 g/mol	[3]
IUPAC Name	2,4,4-trimethyl-3-oxopentanoic acid	[3]
CAS Number	53333-24-7	[3][4]

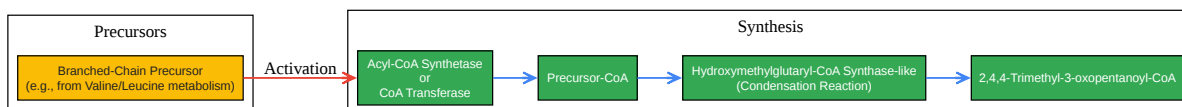
Hypothetical Biosynthesis and Biological Role

The structural features of **2,4,4-Trimethyl-3-oxopentanoyl-CoA** suggest its potential origin from branched-chain amino acid (BCAA) metabolism. The isobutyryl and pivaloyl moieties are characteristic of intermediates in the catabolism of valine and leucine, respectively.[5][6][7]

2.1. Proposed Biosynthetic Pathway

A plausible route for the formation of **2,4,4-Trimethyl-3-oxopentanoyl-CoA** could involve the condensation of two smaller acyl-CoA precursors, followed by enzymatic modification. One such hypothetical pathway could start from isobutyryl-CoA (derived from valine) and pivaloyl-CoA (which is not a standard metabolic intermediate but could arise from xenobiotic metabolism or atypical enzymatic reactions). A more likely pathway involves the metabolism of a precursor that already contains the carbon skeleton.

Below is a conceptual pathway illustrating a possible enzymatic synthesis:



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Caption: Hypothetical biosynthetic pathway for **2,4,4-Trimethyl-3-oxopentanoyl-CoA**.

2.2. Potential Biological Significance

Given its structure as a branched-chain ketoacyl-CoA, this molecule could potentially be:

- An intermediate in a novel catabolic pathway for dietary or xenobiotic compounds.
- A regulator of enzymes involved in BCAA or fatty acid metabolism, due to structural similarity to other metabolic regulators.
- A substrate for enzymes in ketogenesis or steroidogenesis, given its ketoacyl-CoA nature.

Experimental Protocols for Investigation

The absence of established data necessitates a systematic experimental approach to synthesize, identify, and characterize **2,4,4-Trimethyl-3-oxopentanoyl-CoA** and its biological context.

3.1. Proposed Chemical Synthesis

A plausible laboratory synthesis would involve the activation of 2,4,4-trimethyl-3-oxopentanoic acid to its CoA thioester. The parent acid can be synthesized via a Claisen condensation or related C-C bond-forming reactions.^{[8][9]}

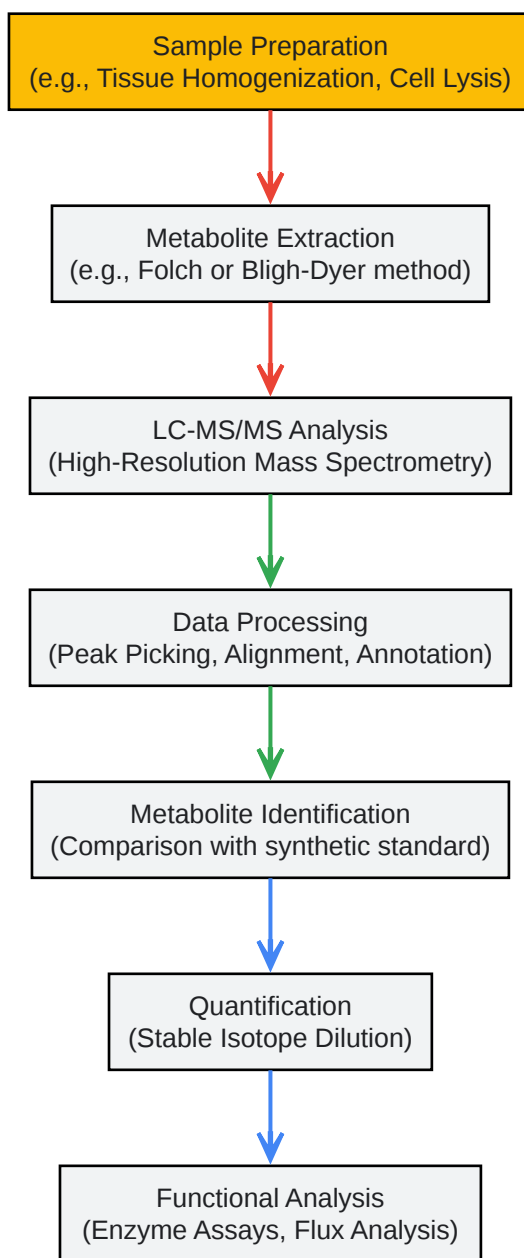
Protocol: Synthesis of **2,4,4-Trimethyl-3-oxopentanoyl-CoA**

- Synthesis of the Parent Acid:
 - React the enolate of a suitable ketone (e.g., pinacolone) with an appropriate acylating agent (e.g., methyl chloroformate) under basic conditions.
 - Alternatively, perform an alkaline hydrolysis of a corresponding ester, such as ethyl 2,2,4-trimethyl-3-oxopentanoate.^{[10][11]}
 - Purify the resulting 2,4,4-trimethyl-3-oxopentanoic acid using column chromatography or recrystallization.
- Activation and CoA Ligation:

- Activate the carboxylic acid, for example, by converting it to an N-hydroxysuccinimide (NHS) ester or by using a carbodiimide coupling agent like EDC.
- React the activated acid with free Coenzyme A (CoASH) in an appropriate buffer system (e.g., phosphate buffer at pH 7.0-7.5).
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
- Purify the final product, **2,4,4-Trimethyl-3-oxopentanoyl-CoA**, using preparative HPLC with a C18 column.

3.2. Workflow for Identification and Characterization in Biological Samples

A comprehensive metabolomics workflow is required to detect and characterize this molecule in biological systems.^{[12][13]}



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Caption: Experimental workflow for the identification and characterization of novel metabolites.

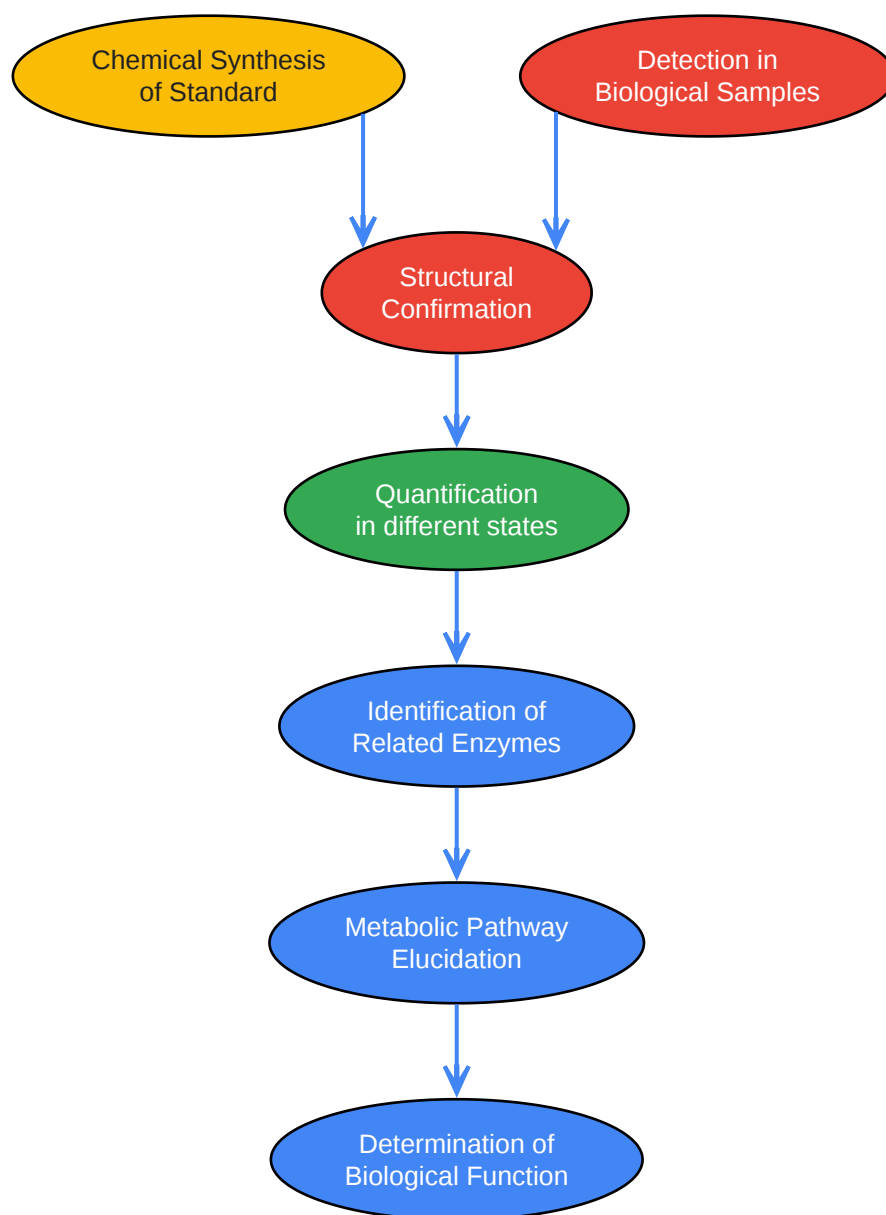
Protocol: Untargeted Metabolomics for Detection

- **Sample Collection and Preparation:** Collect biological samples (e.g., plasma, tissue, cell culture) and quench metabolism rapidly, for instance, with liquid nitrogen.

- Metabolite Extraction: Extract small molecules using a biphasic solvent system like methanol/chloroform/water to separate polar and nonpolar metabolites.
- LC-MS/MS Analysis:
 - Analyze the extracts using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
 - Use a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) for separation.
 - Acquire data in both positive and negative ion modes, using data-dependent acquisition to trigger fragmentation (MS/MS) of detected ions.
- Data Analysis:
 - Process the raw data using software like XCMS or MS-DIAL for peak detection, alignment, and quantification.
 - Search for the exact mass of **2,4,4-Trimethyl-3-oxopentanoyl-CoA**.
 - Compare the retention time and fragmentation pattern of the putative feature with the chemically synthesized standard for confident identification.

Logical Relationships in a Research Program

A structured research program to elucidate the role of this molecule would follow a logical progression from synthesis and detection to functional characterization.



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Caption: Logical workflow for investigating a novel metabolite.

This guide provides a foundational framework for researchers and drug development professionals interested in **2,4,4-Trimethyl-3-oxopentanoyl-CoA**. While direct data is currently sparse, the proposed structural analysis, hypothetical pathways, and detailed experimental workflows offer a clear path forward for future investigation into the synthesis, metabolism, and potential biological significance of this novel molecule.

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